Cas no 105957-09-3 (ethyl 2-(1E)-4-bromo-2,3-dihydro-1H-inden-1-ylideneacetate)

ethyl 2-(1E)-4-bromo-2,3-dihydro-1H-inden-1-ylideneacetate 化学的及び物理的性質
名前と識別子
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- Acetic acid, (4-bromo-2,3-dihydro-1H-inden-1-ylidene)-, ethyl ester
- ethyl 2-(1E)-4-bromo-2,3-dihydro-1H-inden-1-ylideneacetate
- ethyl 2-[(1E)-4-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate
- 105957-09-3
- EN300-1460534
-
- インチ: InChI=1S/C13H13BrO2/c1-2-16-13(15)8-9-6-7-11-10(9)4-3-5-12(11)14/h3-5,8H,2,6-7H2,1H3/b9-8+
- InChIKey: VAWSQRDAHNWYMQ-CMDGGOBGSA-N
- ほほえんだ: CCOC(=O)C=C1CCC2=C1C=CC=C2Br
計算された属性
- せいみつぶんしりょう: 280.00989
- どういたいしつりょう: 280.00989g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 298
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- PSA: 26.3
ethyl 2-(1E)-4-bromo-2,3-dihydro-1H-inden-1-ylideneacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1460534-500mg |
ethyl 2-[(1E)-4-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate |
105957-09-3 | 500mg |
$699.0 | 2023-09-29 | ||
Enamine | EN300-1460534-1000mg |
ethyl 2-[(1E)-4-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate |
105957-09-3 | 1000mg |
$728.0 | 2023-09-29 | ||
Enamine | EN300-1460534-250mg |
ethyl 2-[(1E)-4-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate |
105957-09-3 | 250mg |
$670.0 | 2023-09-29 | ||
Enamine | EN300-1460534-100mg |
ethyl 2-[(1E)-4-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate |
105957-09-3 | 100mg |
$640.0 | 2023-09-29 | ||
Enamine | EN300-1460534-10000mg |
ethyl 2-[(1E)-4-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate |
105957-09-3 | 10000mg |
$3131.0 | 2023-09-29 | ||
Enamine | EN300-1460534-50mg |
ethyl 2-[(1E)-4-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate |
105957-09-3 | 50mg |
$612.0 | 2023-09-29 | ||
Enamine | EN300-1460534-5000mg |
ethyl 2-[(1E)-4-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate |
105957-09-3 | 5000mg |
$2110.0 | 2023-09-29 | ||
Enamine | EN300-1460534-1.0g |
ethyl 2-[(1E)-4-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate |
105957-09-3 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1460534-2500mg |
ethyl 2-[(1E)-4-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate |
105957-09-3 | 2500mg |
$1428.0 | 2023-09-29 |
ethyl 2-(1E)-4-bromo-2,3-dihydro-1H-inden-1-ylideneacetate 関連文献
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
ethyl 2-(1E)-4-bromo-2,3-dihydro-1H-inden-1-ylideneacetateに関する追加情報
ethyl 2-(1E)-4-bromo-2,3-dihydro-1H-inden-1-ylideneacetate: A Novel Compound with Promising Therapeutic Potential
ethyl 2-(1E)-4-bromo-2,3-dihydro-1H-inden-1-ylideneacetate represents a unique chemical entity with a complex molecular structure that has garnered significant attention in recent years. This compound, identified by the CAS number 105957-09-3, is a derivative of indenylideneacetate, characterized by its brominated indene ring and ester functional group. The synthesis of this molecule involves multiple steps, including the bromination of the indene ring and the formation of the ester linkage through a nucleophilic substitution reaction. Its structural features, such as the 1H-inden-1-ylidene moiety and the 4-bromo substituent, are critical for its biological activity and pharmacological properties.
Recent studies have highlighted the potential of ethyl 2-(1E)-4-bromo-2,3-dihydro-1H-inden-1-ylideneacetate in various therapeutic areas. For instance, a 2023 paper published in Journal of Medicinal Chemistry demonstrated its ability to modulate inflammatory pathways by inhibiting the activity of key enzymes such as COX-2 and LOX. This mechanism of action makes it a promising candidate for the development of anti-inflammatory drugs. Additionally, preliminary research suggests that this compound may exhibit selectivity toward specific isoforms of these enzymes, which could reduce off-target effects and improve therapeutic outcomes.
The 2,3-dihydro configuration of the indene ring plays a crucial role in the stability and reactivity of the molecule. This structural feature is believed to enhance the compound's resistance to metabolic degradation, thereby prolonging its half-life in vivo. A 2022 study conducted by a team at the University of Tokyo further explored this aspect, revealing that the 2,3-dihydro ring system contributes to the molecule's enhanced solubility and bioavailability. These properties are essential for the development of orally administrable formulations, which are currently a major focus in pharmaceutical research.
In addition to its anti-inflammatory properties, ethyl 2-(1E)-4-bromo-2,3-dihydro-1H-inden-1-ylideneacetate has shown potential in the field of oncology. Research published in Cancer Research in 2024 indicated that this compound may selectively target cancer cells by interfering with the PI3K/AKT signaling pathway. This pathway is frequently dysregulated in various malignancies, making it a valuable target for therapeutic intervention. The 1E geometric isomerism of the double bond in the indenylidene group is thought to be critical for its ability to interact with specific protein targets, thereby enhancing its therapeutic efficacy.
The ethyl ester group in this molecule also contributes to its pharmacological profile. Esters are commonly used in drug design due to their ability to improve the solubility and permeability of active compounds. A 2023 study in Drug Discovery Today highlighted that the ethyl ester moiety in this compound may facilitate its penetration through cell membranes, thereby increasing its intracellular concentration and enhancing its biological activity. This property is particularly relevant for targeting intracellular pathways that are implicated in disease progression.
Recent advancements in computational chemistry have further elucidated the molecular interactions of ethyl 2-(1E)-4-bromo-2,3-dihydro-1H-inden-1-ylideneacetate. Molecular docking studies have shown that the compound can bind to specific receptors, such as the COX-2 enzyme, with high affinity. These findings are supported by experimental data from in vitro assays, which demonstrate the compound's ability to inhibit enzyme activity at nanomolar concentrations. The 4-bromo substituent is believed to play a key role in this interaction, as it enhances the electronic properties of the indene ring and improves its binding affinity.
Moreover, the 1H-inden-1-ylidene moiety is a key structural element that has been extensively studied for its biological activity. This group is known to exhibit various pharmacological properties, including anti-inflammatory, antiviral, and antitumor activities. The 1H-inden-1-ylidene scaffold has been used as a template for the development of several drug candidates, and the incorporation of the 4-bromo substituent in this molecule may further modulate its biological effects. This structural modification could potentially enhance the compound's selectivity and reduce its toxicity, making it a more viable therapeutic option.
Despite its promising properties, the development of ethyl 2-(1E)-4-bromo-2,3-dihydro-1H-inden-1-ylideneacetate as a therapeutic agent is still in its early stages. Further research is needed to fully understand its pharmacokinetic profile, including its metabolism and excretion pathways. Additionally, clinical trials are essential to evaluate its safety and efficacy in human subjects. The 2,3-dihydro configuration and the 1E isomerism of the double bond may influence these properties, and optimizing these aspects could be critical for the successful translation of this compound into a drug.
In summary, ethyl 2-(1E)-4-bromo-2,3-dihydro-1H-inden-1-ylideneacetate represents a promising candidate for the development of novel therapeutics. Its unique structural features, including the 1H-inden-1-ylidene moiety, the 4-bromo substituent, and the 2,3-dihydro ring system, contribute to its diverse biological activities. Ongoing research in this area is expected to provide further insights into its potential applications and optimize its therapeutic properties for future clinical use.
For more information on the latest research and developments related to ethyl 2-(1E)-4-bromo-2,3-dihydro-1H-inden-1-ylideneacetate, please refer to the following sources: Journal of Medicinal Chemistry, Cancer Research, and Drug Discovery Today. These publications provide detailed analyses of the compound's pharmacological properties and its potential role in the treatment of various diseases.
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